molecular formula C21H21N3O5 B11313647 2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11313647
M. Wt: 395.4 g/mol
InChI Key: KUQZTEIUJKSLSR-UHFFFAOYSA-N
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Description

2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 2-methoxybenzoic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the Morpholine Group: The final step involves the reaction of the phenoxy intermediate with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Similar in structure but lacks the oxadiazole ring.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and reactivity.

Uniqueness

The presence of both the oxadiazole and morpholine moieties in 2-{2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one makes it unique. This combination imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H21N3O5/c1-26-17-8-4-3-7-16(17)21-22-20(23-29-21)15-6-2-5-9-18(15)28-14-19(25)24-10-12-27-13-11-24/h2-9H,10-14H2,1H3

InChI Key

KUQZTEIUJKSLSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCOCC4

Origin of Product

United States

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